

Troubleshooting poor peak shape in APFO chromatography

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Compound of Interest

Compound Name: Ammonium perfluorooctanoate

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This guide provides troubleshooting solutions for common issues encountered during the analysis of per- and polyfluoroalkyl substances (PFAS), with a focus on **ammonium perfluorooctanoate** (APFO), that can lead to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: My APFO peak is tailing. What are the common causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in PFAS analysis.^[1] It is often caused by secondary interactions between the negatively charged APFO molecules and the stationary phase or other components of the HPLC system.

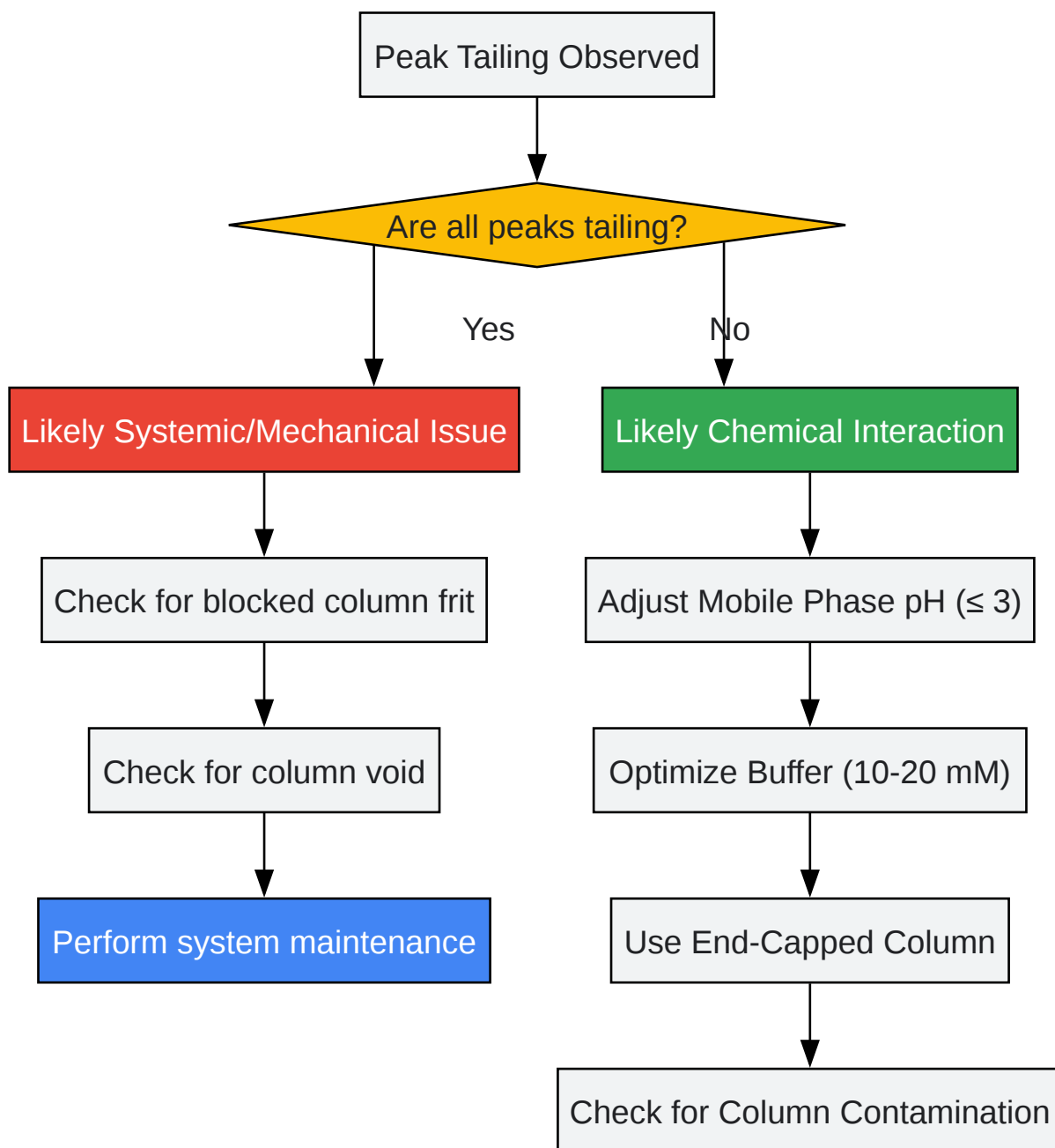
Primary Causes & Solutions:

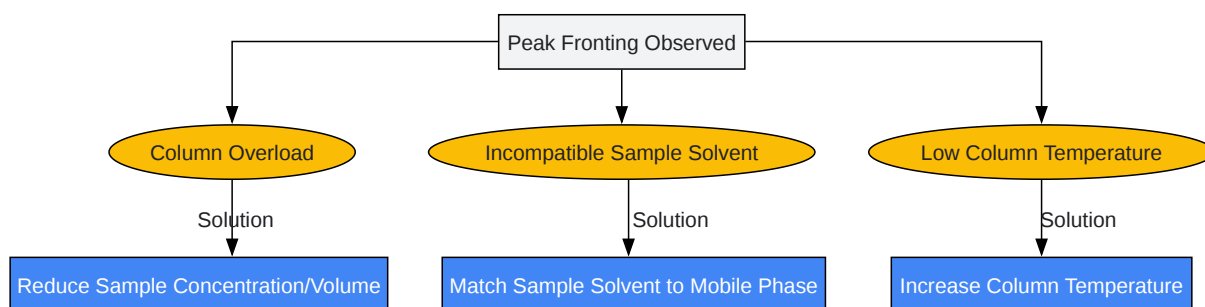
- **Secondary-Site Interactions:** The acidic APFO molecule can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).^[1] These silanol

groups can be acidic and strongly interact with polar or ionizable compounds, causing them to "drag" through the column, which results in a tailing peak.[\[1\]](#)

- Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 using an acidic modifier like formic acid can protonate the residual silanol groups. This neutralizes their charge and reduces their interaction with APFO.[\[1\]](#)
- Solution 2: Use End-Capped Columns: Employ a high-quality, fully end-capped C18 column. The end-capping process chemically blocks many of the residual silanol groups, making the surface more inert.[\[1\]](#)
- Solution 3: Optimize Buffer Concentration: Insufficient buffer capacity can lead to pH shifts within the column, affecting the ionization of the analyte and peak shape. Ensure the buffer concentration is adequate, typically between 10-20 mM, to maintain a consistent pH.[\[1\]](#)
- Column Contamination: The accumulation of matrix components on the column can create active sites that lead to tailing.[\[1\]](#)
 - Solution: Implement a column washing protocol. If contamination is severe, consider replacing the guard column or the analytical column.[\[2\]](#)
- Interactions with Stainless Steel: Polar compounds, especially those with phosphate or carboxylate groups like APFO, can interact with the stainless steel surfaces of HPLC columns and tubing, leading to peak tailing.[\[3\]](#)[\[4\]](#)
 - Solution: Consider using PEEK (polyether ether ketone) or other inert tubing and column hardware where possible. Coatings like Dursan® can make stainless steel surfaces more inert and are suitable for LC applications due to their high pH resistance.[\[5\]](#)

A troubleshooting workflow for peak tailing is illustrated below.





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